IMPDH Enzyme Inhibition: Comparative Affinity Data Across Isoforms
3,4-Diamino-5-methylbenzoic acid demonstrates nanomolar inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH), a clinically validated target for immunosuppressive and anticancer therapy [1]. The compound exhibits a competitive inhibition Ki of 13 nM against Cryptosporidium IMPDH [1]. Against Bacillus anthracis IMPDH, the compound shows non-competitive inhibition with Ki values of 17 nM (with NAD⁺ substrate) and 24 nM (with IMP substrate) [1]. In contrast, testing against human IMPDH2 yields substantially weaker inhibition with Ki values ranging from 240 nM to 440 nM depending on substrate conditions [2]. This species-dependent affinity profile—nanomolar potency on microbial IMPDH versus sub-micromolar potency on the human isoform—represents a quantifiable differentiation from uncharacterized positional isomers for which no comparable IMPDH inhibition data are reported.
| Evidence Dimension | IMPDH inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 13 nM (C. parvum IMPDH, competitive); Ki = 17-24 nM (B. anthracis IMPDH, non-competitive) |
| Comparator Or Baseline | Human IMPDH2: Ki = 240-440 nM |
| Quantified Difference | ~18- to 34-fold weaker inhibition on human isoform versus microbial isoforms |
| Conditions | Spectrophotometric assay; 10 min preincubation before NAD⁺ or IMP substrate addition |
Why This Matters
This quantifiable species-selectivity profile enables rational prioritization of this compound for antimicrobial IMPDH inhibitor discovery programs while providing a benchmark that positional isomers lack.
- [1] BindingDB. BDBM50432791 (CHEMBL2348823). Affinity Data: Ki = 13 nM for Cryptosporidium IMPDH; Ki = 17-24 nM for Bacillus anthracis IMPDH. View Source
- [2] BindingDB. BDBM50421763. Affinity Data: Ki = 240-440 nM for human IMPDH2 (Inosine-5′-monophosphate dehydrogenase 2). View Source
